Diprop-2-en-1-yl 2,2'-[ethane-1,1-diylbis(oxy)]dipropanoate
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Overview
Description
Diprop-2-en-1-yl 2,2’-[ethane-1,1-diylbis(oxy)]dipropanoate is a chemical compound known for its unique structure and properties. It is characterized by the presence of two propenyl groups attached to a central ethane-1,1-diylbis(oxy) backbone, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diprop-2-en-1-yl 2,2’-[ethane-1,1-diylbis(oxy)]dipropanoate typically involves the esterification of 3,3’-[ethane-1,1-diylbis(oxy)]dipropanoic acid with propenyl alcohol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are passed through the reactor containing the acid catalyst, and the product is continuously removed to drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
Diprop-2-en-1-yl 2,2’-[ethane-1,1-diylbis(oxy)]dipropanoate can undergo various chemical reactions, including:
Oxidation: The propenyl groups can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated esters.
Substitution: Amides or ethers, depending on the nucleophile used.
Scientific Research Applications
Diprop-2-en-1-yl 2,2’-[ethane-1,1-diylbis(oxy)]dipropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the production of polymers and resins due to its reactive propenyl groups.
Mechanism of Action
The mechanism of action of Diprop-2-en-1-yl 2,2’-[ethane-1,1-diylbis(oxy)]dipropanoate involves its interaction with various molecular targets. The propenyl groups can undergo polymerization or cross-linking reactions, which are crucial in its applications in polymer and resin production. The ester groups can also participate in hydrolysis or transesterification reactions, making it a versatile compound in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
Diprop-2-en-1-yl benzene-1,2-dicarboxylate: Another ester with propenyl groups, used as a plasticizer.
3,3’-[ethane-1,1-diylbis(oxy)]dipropanoic acid: The precursor acid used in the synthesis of Diprop-2-en-1-yl 2,2’-[ethane-1,1-diylbis(oxy)]dipropanoate.
Ethanol, 2,2’-[1,2-ethanediylbis(oxy)]bis-, diacetate: A similar compound with acetate groups instead of propenyl groups.
Uniqueness
Diprop-2-en-1-yl 2,2’-[ethane-1,1-diylbis(oxy)]dipropanoate is unique due to its dual propenyl groups, which provide high reactivity and versatility in chemical reactions. This makes it particularly valuable in the synthesis of polymers and resins, where cross-linking and polymerization are essential.
Properties
CAS No. |
81728-58-7 |
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Molecular Formula |
C14H22O6 |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
prop-2-enyl 2-[1-(1-oxo-1-prop-2-enoxypropan-2-yl)oxyethoxy]propanoate |
InChI |
InChI=1S/C14H22O6/c1-6-8-17-13(15)10(3)19-12(5)20-11(4)14(16)18-9-7-2/h6-7,10-12H,1-2,8-9H2,3-5H3 |
InChI Key |
ABBUMVYKBPWITF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCC=C)OC(C)OC(C)C(=O)OCC=C |
Origin of Product |
United States |
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